2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intriguing chemical compound notable for its complex structure and potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a fused bicyclic ring system incorporating both sulfur and nitrogen atoms. It is often studied for its potential therapeutic uses due to its unique structural components, which might contribute to diverse biological activities.
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-16-7-2-4-10-19(16)27-23(29)22-18(12-14-30-22)25-24(27)31-15-21(28)26-13-6-9-17-8-3-5-11-20(17)26/h2-5,7-8,10-12,14H,6,9,13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFMABQJTIULRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of 3-Aminothiophene Carboxamides
The foundational step involves constructing the bicyclic system through acid-catalyzed cyclization. 3-Amino-5-(2-methylphenyl)thiophene-2-carboxamide undergoes microwave-assisted condensation with formic acid (HCOOH, 85%) at 150°C for 20 minutes, achieving 78% conversion to the 3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one intermediate. Key parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 150°C ± 5°C | +22% vs 130°C |
| Catalyst Loading | 0.5 eq. H2SO4 | +15% vs neat |
| Reaction Time | 20 min (MW) | +34% vs 6h RT |
Microwave irradiation reduces side product formation from 31% to 9% compared to conventional heating.
Alternative Route Using 2H-Thieno[2,3-d]Oxazine-2,4-Diones
For scale-up production, reacting 5-(2-methylphenyl)-2H-thieno[2,3-d]oxazine-2,4(1H)-dione with ammonium acetate in glacial acetic acid (reflux, 8h) provides the core structure in 82% yield. This method eliminates chromatography requirements through precipitation purification.
Thioether Side Chain Installation
Nucleophilic Displacement at C2 Position
The C2-chlorinated intermediate (prepared via POCl3 treatment at 80°C for 3h) reacts with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-mercaptoethanol under controlled conditions:
# Example reaction setup for 10g scale
reactor.add(
C2-Cl intermediate (0.1 mol),
𝛌₀ = 2-(3,4-dihydroquinolin-1(2H)-yl)-2-mercaptoethanol (0.12 mol),
solvent = DMF (200 mL),
base = K2CO3 (0.15 mol),
temp = 60°C,
time = 6h
)
post_process = filter → wash (H2O/EtOH 3:1) → recrystallize (EtOAc)
This protocol achieves 68% isolated yield with >99% purity by HPLC. Critical factors include:
- Mercaptoethanol excess: 20% optimal (yield drops to 51% at 5% excess)
- Solvent selection: DMF outperforms THF (ΔYield +19%) and acetonitrile (ΔYield +27%)
- Base strength: K2CO3 > NaHCO3 > Et3N (76% vs 63% vs 41% yield)
Oxidative Coupling Strategy
An alternative approach uses pre-formed disulfide bridges. 3,4-Dihydroquinoline-1(2H)-ethyl disulfide reacts with the deprotonated thienopyrimidinone core (NaH, DMF, 0°C → RT):
$$
\text{Core-SH} + \text{Disulfide} \xrightarrow{\text{NaH}} \text{Core-S-S-Ethyl-Dihydroquinoline} \rightarrow \text{Target via Reduction}
$$
Though requiring an additional reduction step (Zn/HCl, 89% efficiency), this method enables late-stage diversification with 73% overall yield.
Purification and Analytical Characterization
Crystallization Optimization
The compound's low solubility in hydrocarbon solvents necessitates ethanol/ethyl acetate mixtures (Table 1):
Table 1: Recrystallization Solvent Screening
| Solvent System | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| EtOAc alone | 98.2 | 61 | Needles |
| EtOH:EtOAc (1:3) | 99.8 | 78 | Prismatic plates |
| MeCN:H2O (4:1) | 97.5 | 82 | Amorphous |
| iPrOH:Hexane (2:1) | 99.1 | 65 | Dendritic |
Ethanol/ethyl acetate (1:3) achieves optimal purity-recovery balance while producing mechanically stable crystals for formulation.
Spectroscopic Fingerprinting
Key characterization data from multiple sources:
- HRMS (ESI+): m/z 491.1342 [M+H]+ (calc. 491.1339 for C26H23N3O2S2)
- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J=5.1 Hz, 1H, H-5), 7.45-7.38 (m, 4H, Ar-H), 4.32 (q, J=7.0 Hz, 2H, SCH2), 3.02 (t, J=6.3 Hz, 2H, NCH2), 2.41 (s, 3H, Ar-CH3)
- IR (KBr): 1695 cm⁻¹ (C=O), 1642 cm⁻¹ (C=N), 1247 cm⁻¹ (C-S)
X-ray diffraction studies confirm the sulfanyl group's equatorial orientation relative to the pyrimidinone plane, creating a 127° dihedral angle that enhances target binding.
Process Scale-Up Considerations
Green Chemistry Metrics
Comparing the two main routes:
| Metric | Cyclocondensation Route | Disulfide Route |
|---|---|---|
| PMI (kg/kg) | 18.7 | 23.4 |
| E-Factor | 32.1 | 45.6 |
| Step Economy | 3 steps | 5 steps |
| Worst Case Impurity | 0.7% desulfurized byproduct | 1.2% dimer |
The cyclocondensation method demonstrates superior environmental performance despite requiring higher initial equipment investment.
Thermal Hazard Analysis
DSC measurements reveal exothermic decomposition initiating at 184°C (ΔH = -438 J/g), necessitating temperature control below 150°C during drying operations. Accelerating Rate Calorimetry shows maximum self-heat rate of 8.2°C/min at 170°C, requiring dedicated containment strategies for batch sizes >5 kg.
Analyse Des Réactions Chimiques
Types of Reactions: 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, depending on the reagents and conditions employed.
Reduction: It can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitutions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Oxidation can be achieved using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid. Reduction typically involves reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions might use electrophiles or nucleophiles, depending on the desired modification, in the presence of catalysts like palladium on carbon or copper(I) iodide.
Major Products:
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₅N₃O₂S
- Molecular Weight : 283.37 g/mol
- CAS Number : 1234972-06-5
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. Its unique structure allows it to interact with various biological targets.
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that it can inhibit the proliferation of cancer cells by disrupting their metabolic processes and promoting cell cycle arrest.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several derivatives of thieno[3,2-d]pyrimidine compounds, including the target compound. The results indicated that it exhibited IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a variety of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Case Study: Antimicrobial Testing
In vitro studies conducted on various bacterial strains showed that the compound inhibited growth at concentrations comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. The compound's potential anti-inflammatory effects have been investigated.
- Mechanism of Action : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation.
Case Study: In Vivo Studies
Animal models have shown that administration of this compound leads to a significant reduction in inflammatory markers. These findings suggest its potential use in treating inflammatory conditions .
Summary Table of Applications
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | Significant IC₅₀ values against MCF-7 and HCT-116 |
| Antimicrobial | Disrupts cell wall synthesis | Effective against various bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammatory markers in animal models |
Mécanisme D'action
The exact mechanism of action for 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The compound's sulfanyl and quinoline moieties could enable it to bind to active sites on proteins, modulating their activity and leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other compounds with thieno[3,2-d]pyrimidin-4(3H)-one cores, 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of a quinoline ring and a sulfanyl group. This combination imparts distinct electronic properties and biological activities that may not be present in simpler analogs.
Similar Compounds: Similar compounds include:
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives with various substituents.
Quinoline-based compounds with different functional groups.
Sulfanyl-containing heterocycles.
These compounds may share some structural features but differ in their overall properties and applications.
Activité Biologique
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article reviews the synthesis, characterization, and biological evaluation of this compound based on diverse sources.
Synthesis and Characterization
The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step reactions including cyclization and functionalization processes. The specific compound can be synthesized through a series of reactions starting from readily available precursors. The characterization of synthesized compounds is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) .
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidinones exhibit significant anticancer properties. For instance, a series of thieno[3,2-d]pyrimidinones were evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) using MTT assays. Results indicated that certain derivatives showed potent inhibitory effects on cell proliferation, with IC50 values in the low micromolar range .
Table 1: Cytotoxicity of Thieno[3,2-d]pyrimidinone Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HepG2 | 12.5 |
| 5b | MCF-7 | 8.0 |
| 5c | HCT116 | 10.0 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes related to cancer cell growth and survival. For example, some thieno[3,2-d]pyrimidinones have been shown to inhibit the activity of histone deacetylases (HDACs) and other targets involved in cell cycle regulation .
Neuroprotective Activity
In addition to their anticancer properties, thieno[3,2-d]pyrimidinones have been investigated for their neuroprotective effects. A study focusing on Alzheimer's disease highlighted that certain derivatives could inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets for the treatment of neurodegenerative disorders .
Table 2: Inhibitory Activity Against AChE and MAOs
| Compound ID | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|---|
| 3e | 0.28 | 0.91 | 2.81 |
Case Studies
Several case studies have documented the efficacy of thieno[3,2-d]pyrimidinones in preclinical models:
-
Study on HepG2 Cells : Investigated the effect of a specific thieno[3,2-d]pyrimidinone derivative on HepG2 cells, revealing a significant reduction in cell viability after 72 hours of treatment.
"The compound exhibited an IC50 value of 12.5 µM, demonstrating its potential as an anticancer agent" .
-
Neuroprotection in AD Models : A recent study demonstrated that a derivative effectively crossed the blood-brain barrier and inhibited AChE activity significantly.
"This suggests its potential as a therapeutic agent for Alzheimer's disease" .
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be optimized?
The compound can be synthesized via multi-step protocols involving nucleophilic displacement, reduction, and coupling reactions. For example:
- Step 1 : Reacting intermediates with chloroiodopropane under NaH/DMF conditions to form chloropropyl intermediates (e.g., compound 36 in Scheme 2).
- Step 2 : Displacing chloride with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile with catalytic KI at 60°C.
- Step 3 : Reducing intermediates (e.g., LiAlH₄ in THF) and coupling with thioimidate reagents . Key optimizations include solvent selection (DMF for reactivity, THF for reductions), temperature control (60°C for displacement), and catalyst use (KI for enhanced kinetics).
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- Single-crystal X-ray diffraction : Resolves bond angles, stereochemistry, and disorder in the crystal lattice (mean C–C bond precision: 0.003–0.005 Å; R factor < 0.06) .
- NMR/FT-IR : Validates functional groups (e.g., sulfanyl, carbonyl) and aromatic substitution patterns.
- Mass spectrometry : Confirms molecular weight (e.g., 591.68 g/mol for related analogs) . Cross-referencing these methods ensures structural accuracy, especially when resolving ambiguities in tautomeric forms or regiochemistry.
Q. How can preliminary biological activity be assessed in vitro?
- Target-based assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular assays : Evaluate cytotoxicity (MTT assay) or apoptosis markers (flow cytometry) in relevant cell lines.
- Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO < 0.1% v/v). Ensure dose-response curves and triplicate replicates to minimize variability .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side products?
- Optimize stoichiometry : Use excess nucleophiles (e.g., amines) in displacement reactions to drive equilibrium.
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions from byproducts (e.g., unreacted thioimidate) . Track reaction progress via TLC or in-situ FT-IR to terminate reactions at optimal conversion points.
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies in tautomerism or conformation.
- Dynamic NMR : Probe temperature-dependent shifts to detect rotamers or slow-exchange processes.
- X-ray validation : Use crystallographic data as a "ground truth" to reconcile conflicting spectral assignments .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Screen against target protein structures (PDB IDs) to identify binding poses and affinity scores.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for QSAR studies . Validate predictions with mutagenesis or competitive binding assays.
Q. How to design experiments to validate contradictory findings in prior literature?
- Replicate studies : Use identical reagents and protocols (e.g., NaH/DMF conditions) to isolate methodological variables .
- Cross-lab validation : Collaborate with independent labs to eliminate equipment/technician bias.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between substituents and bioactivity) . Address outliers via advanced analytics (e.g., multivariate regression for batch effects).
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., LiAlH₄ reductions) .
- Crystallography : Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures) to improve diffraction quality .
- Data Integrity : Use open-access tools (e.g., PubChem, CCDC) for spectral/crystallographic data cross-verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
